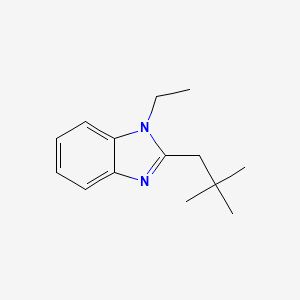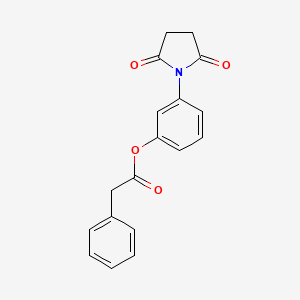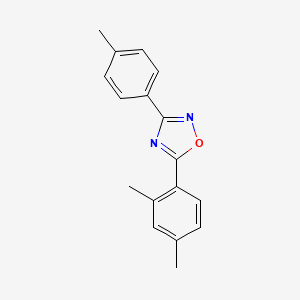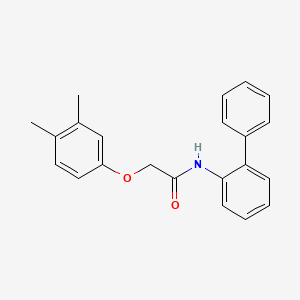![molecular formula C15H15NO5S B5748894 methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate, also known as DMXAA, is a small molecule compound that has been extensively researched for its anti-tumor properties. It was first discovered in 1998 by scientists at Auckland Cancer Society Research Centre in New Zealand. Since then, it has been studied for its potential use in cancer therapy.
Mecanismo De Acción
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This pathway is activated when methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate binds to a protein called cyclic GMP-AMP synthase (cGAS) in the cytoplasm of cells. This triggers the production of cyclic GMP-AMP (cGAMP), which activates the STING pathway and leads to the production of cytokines.
Biochemical and Physiological Effects:
methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. It also promotes the activation of immune cells such as macrophages and natural killer cells. In addition, methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has been shown to induce vascular shutdown, which can lead to tumor necrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is that it is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be effective in various animal models of cancer. However, methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has some limitations for lab experiments. It has a short half-life in the body, which means it needs to be administered frequently. In addition, it has been shown to have some toxicity in certain animal models.
Direcciones Futuras
There are several future directions for research on methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate. One area of research is to develop more potent analogs of methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate that have a longer half-life and fewer side effects. Another area of research is to investigate the use of methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more clinical trials to investigate the safety and efficacy of methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate in humans.
Métodos De Síntesis
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzoyl chloride with thiophene-2-carboxylic acid to form 2,4-dimethoxybenzoylthiophene-2-carboxylic acid. This intermediate is then reacted with methylamine to form methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate works by activating the immune system and promoting the production of cytokines, which are proteins that help the body fight off infections and tumors.
Propiedades
IUPAC Name |
methyl 3-[(2,4-dimethoxybenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-4-5-10(12(8-9)20-2)14(17)16-11-6-7-22-13(11)15(18)21-3/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCSROFTUEUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)



![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)



![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)